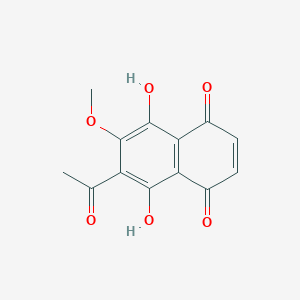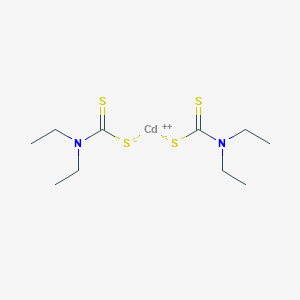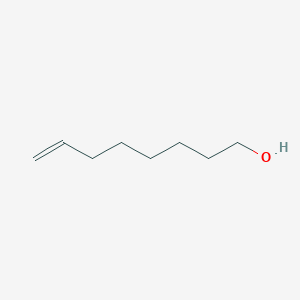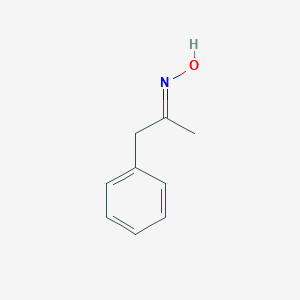
Mandelic acid, p-methoxy-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mandelic acid, p-methoxy-, methyl ester is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a derivative of mandelic acid, which is a natural compound found in almonds and other fruits. Mandelic acid, p-methoxy-, methyl ester has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of mandelic acid, p-methoxy-, methyl ester is not fully understood, but it is believed to work by inhibiting the growth of bacteria. This compound has been shown to have antibacterial activity against a range of bacterial species, including Staphylococcus aureus and Escherichia coli. It is believed that the compound works by disrupting the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
Mandelic acid, p-methoxy-, methyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. In addition, this compound has been shown to have analgesic properties, which may make it useful in the treatment of pain.
実験室実験の利点と制限
One of the advantages of using mandelic acid, p-methoxy-, methyl ester in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have a range of biochemical and physiological effects, which makes it useful in a variety of research applications. However, there are also some limitations to using this compound. For example, it can be toxic at high concentrations, which may limit its use in some experiments. In addition, it may not be suitable for use in certain types of assays or experiments.
将来の方向性
There are many potential future directions for the use of mandelic acid, p-methoxy-, methyl ester in scientific research. One area of research that is currently being explored is the development of new antibacterial agents based on this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases, such as cancer and neurodegenerative diseases. In addition, there is interest in using this compound as a starting material for the synthesis of new materials, such as biodegradable polymers. Overall, the potential applications of mandelic acid, p-methoxy-, methyl ester in scientific research are vast and varied.
科学的研究の応用
Mandelic acid, p-methoxy-, methyl ester has been used in a variety of scientific research applications. One of the most common applications is in the field of organic synthesis, where it is used as a starting material for the synthesis of other compounds. This compound has also been used in the development of new drugs and pharmaceuticals, particularly in the treatment of bacterial infections. It has also been used in the development of new materials, such as polymers and coatings.
特性
CAS番号 |
13305-14-1 |
|---|---|
製品名 |
Mandelic acid, p-methoxy-, methyl ester |
分子式 |
C10H12O4 |
分子量 |
196.2 g/mol |
IUPAC名 |
methyl 2-hydroxy-2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3 |
InChIキー |
RXVKSXZEZOODTF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)O |
正規SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)










